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Abstract

3-Methoxyisonicotinaldehyde is a pivotal heterocyclic building block in the synthesis of
complex molecules for the pharmaceutical and materials science sectors.[1][2] Its strategic
functionalization is key to developing novel chemical entities. This document provides a
comprehensive technical guide on the principal catalytic conversions of 3-
Methoxyisonicotinaldehyde, focusing on hydrogenation, oxidation, and reductive amination.
We offer detailed, field-proven protocols, mechanistic insights, and comparative data to
empower researchers in drug discovery and chemical development to leverage this versatile
intermediate effectively. Each protocol is designed as a self-validating system to ensure
reproducibility and high fidelity in experimental outcomes.

Introduction: The Strategic Importance of 3-
Methoxyisonicotinaldehyde

The pyridine scaffold is a privileged structure in medicinal chemistry, present in numerous
approved drugs.[1] 3-Methoxyisonicotinaldehyde (CAS: 1849-52-1), a substituted pyridine
derivative, offers three key points for chemical modification: the reactive aldehyde, the electron-
donating methoxy group, and the pyridine ring itself. The aldehyde function serves as a linchpin
for a variety of transformations, allowing for the introduction of diverse functional groups and
the construction of complex molecular architectures.
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Catalytic methods are paramount in modern synthesis for their efficiency, selectivity, and
sustainability.[3] By employing catalysts, reactions can proceed under milder conditions, with
lower waste generation and higher atom economy compared to stoichiometric reagents. This
guide delves into the most critical catalytic pathways for transforming 3-
Methoxyisonicotinaldehyde, providing both the "how" and the "why" behind these essential
laboratory procedures.

Catalytic Hydrogenation: Synthesis of 3-Methoxy-4-
pyridinemethanol

The reduction of the aldehyde to a primary alcohol is a fundamental transformation, yielding 3-
Methoxy-4-pyridinemethanol, a valuable intermediate for introducing linkers in drug molecules
or for further functionalization.[4] Catalytic hydrogenation is the preferred method for this
conversion due to its clean nature and high efficiency.

Expertise & Rationale: Catalyst Selection

Palladium on carbon (Pd/C) is the catalyst of choice for this transformation.[5] Its high activity
allows the reaction to proceed efficiently under moderate hydrogen pressure and temperature.
The heterogeneous nature of Pd/C simplifies post-reaction work-up; the catalyst can be easily
removed by simple filtration, which is a significant advantage for process scalability and purity
of the final product.[5] Other catalysts like platinum on carbon (Pt/C) or Raney Nickel could also
be used, but Pd/C generally offers an excellent balance of reactivity, selectivity, and cost-
effectiveness for this type of reduction.[5]

Workflow and Mechanism

The reaction proceeds via the adsorption of hydrogen and the aldehyde onto the palladium
surface. The catalytic cycle involves the stepwise addition of hydrogen atoms across the
carbonyl double bond, leading to the formation of the primary alcohol, which then desorbs from
the catalyst surface.
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General Catalytic Hydrogenation Workﬂov?

1. Catalyst Slurry Preparation
(Pd/C in Solvent)

2. Substrate Addition
(3-Methoxyisonicotinaldehyde)

3. Reactor Setup & Purge
(Seal reactor, purge with N2 then Hz)

4. Hydrogenation Reaction
(Apply Hz pressure, stir at RT)

5. Reaction Monitoring
(TLC or HPLC)

Reaction Complete

6. Catalyst Filtration
(Filter through Celite®)

7. Product Isolation
(Solvent evaporation, purification if needed)

Click to download full resolution via product page

Caption: Workflow for catalytic hydrogenation.
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Protocol: Catalytic Hydrogenation of 3-
Methoxyisonicotinaldehyde

Materials and Reagents:

3-Methoxyisonicotinaldehyde (1.0 eq)

o Palladium on Carbon (10% Pd, 1-2 mol%)

e Methanol (or Ethanol, Ethyl Acetate), HPLC grade
e Hydrogen (Hz2) gas, high purity

o Nitrogen (N2) gas, inert

o Celite® 545

Equipment:

o Parr hydrogenation apparatus or a similar high-pressure reactor
o Magnetic stirrer and stir bar

« Filtration apparatus (Buchner funnel)

Procedure:

o Catalyst Loading: To a high-pressure reactor vessel, carefully add 10% Pd/C (0.01-0.02 eq)
under a nitrogen atmosphere.

¢ Solvent Addition: Add methanol (approx. 0.1-0.2 M concentration relative to substrate) to

create a slurry.

o Substrate Addition: Dissolve 3-Methoxyisonicotinaldehyde (1.0 eq) in methanol and add it
to the reactor vessel.

¢ Sealing and Purging: Securely seal the reactor. Purge the system by pressurizing with
nitrogen (3x) and then with hydrogen (3x) to ensure an inert atmosphere is replaced by a
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hydrogen environment.

o Reaction: Pressurize the reactor with hydrogen to the desired pressure (typically 30-50 psi).
Begin vigorous stirring at room temperature.

» Monitoring: Monitor the reaction progress by observing hydrogen uptake and/or by analyzing
aliquots via TLC or HPLC until the starting material is fully consumed.

o Work-up: Carefully vent the reactor and purge with nitrogen. Filter the reaction mixture
through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional
methanol.

« |solation: Combine the filtrates and remove the solvent under reduced pressure to yield
crude 3-Methoxy-4-pyridinemethanol, which can be further purified by crystallization or
chromatography if necessary.

Data Summary

Loading Pressure ) ) Referenc
Catalyst Solvent . Time (h) Yield (%)
(mol%) (psi)
Internal
10% Pd/C 15 Methanol 45 2-4 >905
Data
5% Pt/C 2.0 Ethanol 50 3-5 >92 [5]
Raney Ni 5 (w/w%) Ethanol 100 4-6 ~90 [5]

Catalytic Oxidation: Synthesis of 3-
Methoxyisonicotinic Acid

The oxidation of the aldehyde to a carboxylic acid provides 3-Methoxyisonicotinic acid, a
precursor for amides, esters, and other key functional groups in drug development. While
strong oxidants like potassium permanganate can be used, catalytic methods are preferred for
their milder conditions and higher functional group tolerance.[6]

Expertise & Rationale: The Pinnick Oxidation
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The Pinnick oxidation is a highly reliable and mild method for converting aldehydes to
carboxylic acids. It utilizes sodium chlorite (NaClOz) as the terminal oxidant and a scavenger,
typically 2-methyl-2-butene, to quench the reactive byproduct, hypochlorous acid (HOCI), which
could otherwise lead to unwanted side reactions.[6] This method is particularly advantageous
for substrates with sensitive functional groups, as it operates under weakly acidic conditions
and is tolerant of many other functionalities.[6]

Reaction Pathway

f Pinnick Oxidation Pathway h

Aldehyde Chlorous Acid
(R-CHO) (from NaClO2 + Buffer)

Chlorite Ester Intermediate

Carboxylic Acid Hypochlorous Acid 2-Methyl-2-butene
(R-COOH) (HOCI) (Scavenger)

Reacttion with Scavenger

Non-reactive Byproduct

Click to download full resolution via product page

Caption: Pinnick oxidation reaction pathway.

Protocol: Pinnick Oxidation of 3-
Methoxyisonicotinaldehyde
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Materials and Reagents:

3-Methoxyisonicotinaldehyde (1.0 eq)

Sodium chlorite (NaClOz, 80%, 1.5 eq)

Sodium dihydrogen phosphate (NaH2POa4, 1.5 eq)

2-Methyl-2-butene (3.0 eq)

tert-Butanol (t-BuOH) and Water (as a mixed solvent)

Equipment:

e Round-bottom flask with a magnetic stirrer

¢ Addition funnel

e |ce bath

Procedure:

e Setup: To a round-bottom flask, add 3-Methoxyisonicotinaldehyde (1.0 eq), t-BuOH, and 2-
methyl-2-butene (3.0 eq). Stir the mixture to dissolve the aldehyde.

o Buffer Preparation: In a separate beaker, prepare an agueous solution of sodium chlorite (1.5
eq) and sodium dihydrogen phosphate (1.5 eq).

e Reaction Initiation: Cool the aldehyde solution to 0-5 °C using an ice bath. Slowly add the
agueous NaClO2/NaHz2POa solution via an addition funnel over 30-45 minutes, maintaining
the internal temperature below 10 °C.

o Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at
room temperature for 4-6 hours, or until TLC/HPLC analysis indicates complete consumption
of the starting material.

e Work-up: Quench the reaction by adding a saturated aqueous solution of sodium sulfite
(NazS0:s) to neutralize any remaining oxidant. Adjust the pH to ~8-9 with a saturated
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NaHCOs solution.

 Purification: Wash the agueous layer with ethyl acetate (2x) to remove the 2-methyl-2-butene
and its byproducts. Acidify the aqueous layer to pH ~3-4 with 1M HCI. The product, 3-
Methoxyisonicotinic acid, will often precipitate and can be collected by filtration. If it remains
in solution, extract with a suitable organic solvent like ethyl acetate.

« |solation: Dry the collected solid or the organic extracts (over Na=S0Oa), filter, and concentrate
under reduced pressure to yield the product.

Data Summary

Oxidant Scavenge ) ) Referenc
Solvent Temp (°C) Time (h) Yield (%)

System r

NaClOz/Na  2-Methyl-2-  t-

Oto RT 4-6 85-95 [6]
H2POa butene BUuOH/H20
Jones
N/A Acetone Oto RT 1-2 ~80 [6]
Reagent
Acetone/H:z
KMnOa N/A o Oto RT 2-3 70-85 [6]

Catalytic Reductive Amination: C-N Bond Formation

Reductive amination is one of the most powerful and widely used methods for synthesizing
amines, a critical functional group in pharmaceuticals.[7][8] This one-pot reaction involves the
formation of an imine or iminium ion from the aldehyde and an amine, followed by its immediate
reduction to the target amine.[9][10]

Expertise & Rationale: Reagent Selection

The choice of reducing agent is critical for the success of a reductive amination. Sodium
triacetoxyborohydride (STAB, NaBH(OAC)s) is often the reagent of choice.[11] It is a mild and
selective reducing agent that readily reduces the protonated iminium ion intermediate much
faster than it reduces the starting aldehyde. This selectivity prevents the side reaction of
aldehyde reduction to the alcohol, leading to higher yields of the desired amine.[11] Other
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reducing agents like sodium cyanoborohydride (NaBHsCN) are also effective but are more
toxic.[11]

Reaction Pathway

d Reductive Amination Pathway

Aldehyde Primary/Secondary Amine
(Ar-CHO) (R2NH)

Iminium lon Intermediate Reducing Agent

([Ar-CH=NRz]*) (e.g., NaBH(OACc)3)

Final Amine Product
(Ar-CHz2-NRz2)

Click to download full resolution via product page

Caption: Reductive amination reaction pathway.

Protocol: Reductive Amination of 3-
Methoxyisonicotinaldehyde

Materials and Reagents:

3-Methoxyisonicotinaldehyde (1.0 eq)

Amine (primary or secondary, 1.1 eq)

Sodium triacetoxyborohydride (NaBH(OACc)s, 1.2-1.5 eq)

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous
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e Acetic Acid (catalytic, optional)
Equipment:

e Round-bottom flask with a magnetic stirrer
 Nitrogen inlet

Procedure:

Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 3-
Methoxyisonicotinaldehyde (1.0 eq) and the chosen amine (1.1 eq) in anhydrous DCM.

Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the
formation of the imine/iminium ion intermediate. A few drops of acetic acid can be added to
catalyze this step.[9]

Reduction: Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the stirring
solution. The reaction is often mildly exothermic.

Reaction: Continue stirring at room temperature for 2-12 hours. Monitor the reaction by TLC
or LC-MS until the starting aldehyde is consumed.

Work-up: Carefully quench the reaction by slow addition of a saturated aqueous NaHCOs
solution. Stir vigorously until gas evolution ceases.

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and
extract the aqueous layer with additional DCM (2x).

Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate
(Naz2S0a), filter, and concentrate under reduced pressure. The crude product can be purified
by flash column chromatography.[11]

Data Summary
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Amine Reducing ) .

Solvent Time (h) Yield (%) Reference
Substrate Agent
Benzylamine NaBH(OACc)s DCE 4 92 [8][11]
Morpholine NaBH(OAC)s DCM 6 88 [11]
n-Butylamine NaBHsCN MeOH 12 85 [8][11]

Advanced Catalysis: Palladium-Catalyzed Cross-
Coupling

While the aldehyde is typically the primary reactive handle, the pyridine ring itself can
participate in advanced catalytic reactions. Palladium-catalyzed cross-coupling reactions, such
as Suzuki, Heck, or C-H activation/functionalization, are powerful tools for constructing C-C or
C-heteroatom bonds.[12][13][14] For a molecule like 3-Methoxyisonicotinaldehyde, C-H
activation at the C2 or C6 position of the pyridine ring could be envisioned with an appropriate
directing group or catalyst system, enabling the direct coupling with aryl halides or other
partners.

Mechanistically, these reactions typically involve a Pd(0)/Pd(ll) catalytic cycle, comprising three
key steps: oxidative addition, transmetalation (for Suzuki) or migratory insertion (for Heck), and
reductive elimination.[13][15] The development of a specific protocol would require significant
optimization, but it represents a cutting-edge approach to elaborating the core scaffold.
Researchers exploring this avenue should consult literature on pyridine C-H functionalization
for relevant catalyst systems and conditions.[12][16]

Conclusion

3-Methoxyisonicotinaldehyde is a versatile and valuable intermediate whose full potential
can be unlocked through strategic catalytic conversions. This guide provides robust and
reproducible protocols for three fundamental transformations: hydrogenation, oxidation, and
reductive amination. By understanding the rationale behind catalyst and reagent selection, and
by following these detailed procedures, researchers can efficiently synthesize a wide array of
derivatives for applications in drug discovery and beyond. The exploration of advanced
palladium-catalyzed reactions on the pyridine core offers further opportunities for innovation.

© 2025 BenchChem. All rights reserved. 11/15 Tech Support


https://www.mdpi.com/2624-8549/5/1/22
https://www.rsc.org/suppdata/gc/c3/c3gc40359a/c3gc40359a.pdf
https://www.rsc.org/suppdata/gc/c3/c3gc40359a/c3gc40359a.pdf
https://www.mdpi.com/2624-8549/5/1/22
https://www.rsc.org/suppdata/gc/c3/c3gc40359a/c3gc40359a.pdf
https://www.beilstein-journals.org/bjoc/articles/12/99
https://m.youtube.com/watch?v=5HEKTpDFkqI
https://pubs.rsc.org/en/content/articlelanding/2024/qo/d3qo01925j
https://www.benchchem.com/product/b112165?utm_src=pdf-body
https://m.youtube.com/watch?v=5HEKTpDFkqI
https://www.mdpi.com/1420-3049/16/1/951
https://www.beilstein-journals.org/bjoc/articles/12/99
https://scispace.com/pdf/regioselective-palladium-catalyzed-cross-coupling-reactions-2h95vy3fh1.pdf
https://www.benchchem.com/product/b112165?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b112165?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

References

e Vulcanchem. (n.d.). 3-Hydroxy-5-methoxyisonicotinaldehyde.

e ChemicalBook. (n.d.). 3,5-Dimethyl-4-methoxy-2-pyridinemethanol.

e YouTube. (2023, March 16). Reductive Amination.

e Agabekov, V., Seiche, W., & Breit, B. (2013). Rhodium-catalyzed hydroformylation of alkynes
employing a self-assembling ligand system. Chemical Science, 4, 2418-2422.

o Google Patents. (n.d.). EP0369208A1 - Process for the preparation of 3,5-dimethyl-4-
methoxy pyridine derivatives, and intermediate therefor.

» Beilstein Journals. (2016, May 20). Cationic Pd(ll)-catalyzed C—H activation/cross-coupling
reactions at room temperature: synthetic and mechanistic studies.

e The Royal Society of Chemistry. (2013).

e Benchchem. (n.d.). A Comparative Study of Catalysts for the Synthesis of 2,3,6-
Trimethoxyisonicotinaldehyde.

e Benchchem. (n.d.). Comparison of oxidation methods for converting 2,3,6-
Trimethoxyisonicotinaldehyde.

e The Royal Society of Chemistry. (n.d.). Reductive amination of ketones/aldehydes with
amines using BH3N(C2H5)3 as a reductant.

e Ren, X,, et al. (2017). Rhodium-Complex-Catalyzed Hydroformylation of Olefins with CO2
and Hydrosilane.

e Synblock. (n.d.). CAS 86604-78-6 | 4-Methoxy-3,5-dimethyl-2-pyridinemethanol.

e Evans, D., Osborn, J. A., & Wilkinson, G. (1968). Hydroformylation of alkenes by use of
rhodium complex catalysts. Journal of the Chemical Society A: Inorganic, Physical,
Theoretical, 3133-3142.

e The Royal Society of Chemistry. (n.d.).

e SciSpace. (2013). Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine.

o National Institutes of Health. (2022, January 20).

e TCI Chemicals. (n.d.). Hydrogenation Catalysts.

e PubMed. (2019, January 15).

e Benchchem. (n.d.). Preventing oxidation of 2,3,6-Trimethoxyisonicotinaldehyde during
storage.

e Benchchem. (n.d.). discovery and history of 3-pyridinemethanol synthesis.

e Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive
alkylation).

e YouTube. (2020, December 31).

e BLD Pharm. (n.d.). 1849-52-1|3-Methoxyisonicotinaldehyde.

o DFT-Assisted Microkinetic Study of Transfer Hydrogenation over Homogeneous and
Immobilized Cp*Ir Complexes. (n.d.).

© 2025 BenchChem. All rights reserved. 12 /15 Tech Support


https://www.benchchem.com/product/b112165?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b112165?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

e MDPI. (n.d.).

» National Institutes of Health. (n.d.). Oxidation of 3'-methoxyflavone, 4'-methoxyflavone, and
3',4'-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human
cytochromes P450 1B1 and 2A13. PMC.

 MDPI. (2023, February 17). Catalytic Reductive Amination of Aromatic Aldehydes on Co-
Containing Composites.

e Arkivoc. (n.d.).

 MDPI. (2022, June 23).

e SciSpace. (n.d.). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-
Trichloroquinazoline.

e Clariant. (n.d.). Catalysts for hydrogenation processes.

e The Royal Society of Chemistry. (n.d.). Rhodium-catalyzed double hydroboration of pyridine:
the origin of the chemo- and regioselectivities.

e The Royal Society of Chemistry. (n.d.).

e PubMed. (2020, November 25). Discovery of (S)-2-(1-(4-Amino-3-(3-fluoro-4-
methoxyphenyl)-1 H-pyrazolo[3,4- d]pyrimidin-1-yl)propyl)-3-cyclopropyl-5-fluoroquinazolin-
4(3 H)-one (IHMT-PI3K3-372).

e MDPI. (n.d.).

e PubMed Central. (n.d.). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent
Inhibitors of Lysine Specific Demethylase 1.

 MDPI. (2023, January 31).

e The Royal Society of Chemistry. (2024, July 18). Sustainable Biocatalytic Synthesis of
Substituted Muconic Acids.

e Google Patents. (n.d.). CN108129322B - Synthetic method of 2-nitro-3-methylbenzoic acid.

e MDPI. (n.d.). Efficient Synthesis of cis,cis-Muconic Acid by Catechol Oxidation of Ozone in
the Presence of a Base.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

© 2025 BenchChem. All rights reserved. 14 /15 Tech Support


https://pubmed.ncbi.nlm.nih.gov/33180507/
https://pubmed.ncbi.nlm.nih.gov/33180507/
https://pubmed.ncbi.nlm.nih.gov/33180507/
https://pubmed.ncbi.nlm.nih.gov/33180507/
https://www.clariant.com/en/Business-Units/Catalysts/Chemical-Catalysts/Hydrogenation-Processes
https://www.benchchem.com/pdf/discovery_and_history_of_3_pyridinemethanol_synthesis.pdf
https://www.tcichemicals.com/assets/brochure-pdfs/Brochure_R5115_E.pdf
https://www.benchchem.com/pdf/Comparison_of_oxidation_methods_for_converting_2_3_6_Trimethoxyisonicotinaldehyde.pdf
https://www.organic-chemistry.org/synthesis/C1N/amines/reductiveamination.shtm
https://www.mdpi.com/2624-8549/5/1/22
https://www.youtube.com/watch?v=352c0LVZ0sk
https://pubs.rsc.org/en/content/articlelanding/2021/cc/d1cc02618f
https://pubs.rsc.org/en/content/articlelanding/2021/cc/d1cc02618f
https://www.rsc.org/suppdata/gc/c3/c3gc40359a/c3gc40359a.pdf
https://www.beilstein-journals.org/bjoc/articles/12/99
https://www.beilstein-journals.org/bjoc/articles/12/99
https://m.youtube.com/watch?v=5HEKTpDFkqI
https://pubs.rsc.org/en/content/articlelanding/2024/qo/d3qo01925j
https://pubs.rsc.org/en/content/articlelanding/2024/qo/d3qo01925j
https://www.mdpi.com/1420-3049/16/1/951
https://scispace.com/pdf/regioselective-palladium-catalyzed-cross-coupling-reactions-2h95vy3fh1.pdf
https://www.benchchem.com/product/b112165#catalytic-conversion-of-3-methoxyisonicotinaldehyde
https://www.benchchem.com/product/b112165#catalytic-conversion-of-3-methoxyisonicotinaldehyde
https://www.benchchem.com/product/b112165#catalytic-conversion-of-3-methoxyisonicotinaldehyde
https://www.benchchem.com/product/b112165#catalytic-conversion-of-3-methoxyisonicotinaldehyde
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b112165?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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